molecular formula C30H36O3 B14482473 (4-phenylphenyl) 4-undecoxybenzoate CAS No. 67627-81-0

(4-phenylphenyl) 4-undecoxybenzoate

Cat. No.: B14482473
CAS No.: 67627-81-0
M. Wt: 444.6 g/mol
InChI Key: GPUFTLHKBIXWMS-UHFFFAOYSA-N
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Description

(4-phenylphenyl) 4-undecoxybenzoate is an organic compound that belongs to the class of aromatic esters It features a complex structure with a phenyl group attached to another phenyl group, which is further connected to an undecoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-phenylphenyl) 4-undecoxybenzoate typically involves the esterification of 4-undecoxybenzoic acid with 4-phenylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(4-phenylphenyl) 4-undecoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-phenylphenyl) 4-undecoxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of liquid crystalline materials and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives .

Mechanism of Action

The mechanism of action of (4-phenylphenyl) 4-undecoxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to engage in π-π interactions with proteins and nucleic acids, potentially affecting their function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of a biphenyl structure and a long alkoxy chain. This combination imparts distinct liquid crystalline properties and enhances its potential for various applications in materials science and pharmaceuticals .

Properties

CAS No.

67627-81-0

Molecular Formula

C30H36O3

Molecular Weight

444.6 g/mol

IUPAC Name

(4-phenylphenyl) 4-undecoxybenzoate

InChI

InChI=1S/C30H36O3/c1-2-3-4-5-6-7-8-9-13-24-32-28-20-18-27(19-21-28)30(31)33-29-22-16-26(17-23-29)25-14-11-10-12-15-25/h10-12,14-23H,2-9,13,24H2,1H3

InChI Key

GPUFTLHKBIXWMS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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